6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3/c1-9-2-4-12(19)8-14(9)20-16(21)13-7-10-6-11(18)3-5-15(10)23-17(13)22/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQULOIETDOUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a chromene core, which is a common structural motif in many biologically active molecules. The presence of the chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial growth and proliferation.
- Modulation of Signaling Pathways : It can influence pathways related to apoptosis and inflammation, affecting cell survival and immune responses.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity Type | Effect | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 10 µM | |
| Anticancer | Cytotoxicity against cancer cells | 15 µM | |
| Enzyme Inhibition | DHFR inhibition | 5 µM |
Case Studies
-
Antimicrobial Activity
A study evaluated the antimicrobial properties of various chromene derivatives, including this compound. It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with an IC50 value of 10 µM, indicating its potential as an antibacterial agent . -
Anticancer Potential
In vitro studies on cancer cell lines showed that this compound exhibited cytotoxic effects with an IC50 value of 15 µM. It was found to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival . The structure-activity relationship (SAR) analysis indicated that the presence of both chloro and fluoro substituents significantly enhanced its anticancer activity compared to similar compounds lacking these groups. -
Enzyme Inhibition Studies
The compound was tested for its ability to inhibit DHFR, a key enzyme in the folate pathway critical for DNA synthesis. It displayed potent inhibition with an IC50 value of 5 µM, suggesting its potential as a lead compound in developing new antifolate drugs .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
Physicochemical Properties
The table below compares physical properties of selected analogs:
Key Insights :
- The 5-fluoro-2-methylphenyl group in the target compound may offer a balance between lipophilicity (LogP ~3–4) and metabolic stability.
Q & A
Basic: What synthetic routes are most effective for preparing 6-chloro-N-(5-fluoro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how are reaction conditions optimized?
The compound’s synthesis typically involves constructing the coumarin core via Fries rearrangement or Pechmann condensation , followed by functionalization. For example:
- Chromene ring formation : Start with substituted phenols and β-ketoesters under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the 2-oxo-2H-chromene scaffold .
- Carboxamide coupling : React the chlorinated chromene-3-carboxylic acid derivative with 5-fluoro-2-methylaniline using coupling agents like EDC/HOBt or DCC in anhydrous DMF .
- Optimization : Key parameters include temperature control (0–25°C for POCl₃-mediated reactions), solvent selection (DMF for acylation), and purification via recrystallization or column chromatography .
Basic: How is the structural integrity of this compound validated in academic research?
Validation employs multi-technique characterization :
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., C=O···H-N interactions in the carboxamide group) .
- NMR spectroscopy : Confirms substituent positions (e.g., ¹H NMR: δ 7.36 ppm for aromatic protons adjacent to electron-withdrawing groups) .
- Mass spectrometry : DART-MS or ESI-MS verifies molecular weight (e.g., [M+H]+ calculated m/z ~373.75) .
Basic: What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screens focus on:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates and IC₅₀ determination .
- Antimicrobial activity : Employ disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
Advanced: How do electronic effects of substituents (Cl, F, methyl) influence its reactivity and bioactivity?
- Electrophilic substitution : The electron-withdrawing Cl and F groups direct further substitutions to meta/para positions on the chromene and aryl rings .
- Bioactivity modulation : Fluorine enhances lipophilicity and membrane permeability, while the methyl group on the phenyl ring may sterically hinder target binding .
- SAR studies : Compare analogues (e.g., replacing Cl with Br or F with CF₃) to correlate substituent effects with activity .
Advanced: What strategies resolve contradictions in reported biological data for similar coumarin-carboxamide derivatives?
- Standardize assays : Ensure consistent cell lines, incubation times, and controls to minimize variability .
- Solubility adjustments : Use DMSO/cosolvent systems to address discrepancies caused by poor solubility .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to explain in vitro vs. in vivo efficacy gaps .
Advanced: How can computational methods guide the design of derivatives with improved target selectivity?
- Molecular docking : Simulate binding to ATP pockets (e.g., using AutoDock Vina with PDB:1M17) to prioritize substituents enhancing hydrophobic interactions .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity or photostability .
- MD simulations : Assess conformational stability of the carboxamide group in aqueous vs. lipid environments .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?
- Matrix interference : Use SPE or protein precipitation with acetonitrile before LC-MS/MS analysis .
- Detection limits : Optimize MRM transitions (e.g., m/z 373 → 227 for quantification) with a C18 column and 0.1% formic acid mobile phase .
- Internal standards : Deuterated analogues (e.g., d₄-chromene) normalize recovery variations .
Advanced: How does crystallographic data inform polymorphism risks during formulation?
- Polymorph screening : Use solvent-drop grinding with ethanol/water to identify stable forms .
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) affecting solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
